4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol

Bioisosterism Medicinal Chemistry Stability

Ester/amide metabolic instability compromises lead PK. 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol replaces labile ester/amide groups with a hydrolysis-resistant 1,2,4-oxadiazole bioisostere that preserves hydrogen-bonding capacity. • Baseline antibacterial MIC = 25 μg/mL against S. aureus for focused SAR. • Single phenolic -OH for O-alkylation/acylation library synthesis; oxadiazole remains intact. • 44 patent citations confirm industrial demand as a core intermediate. Multi-gram supply supports parallel synthesis.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 49787-02-2
Cat. No. B1335650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol
CAS49787-02-2
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=NC(=NO1)C2=CC=C(C=C2)O
InChIInChI=1S/C9H8N2O2/c1-6-10-9(11-13-6)7-2-4-8(12)5-3-7/h2-5,12H,1H3
InChIKeyCUCWKDHLIRIVLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol: Scaffold & Procurement


4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol (CAS 49787-02-2) is a heterocyclic building block comprising a phenol group linked to a 5-methyl-1,2,4-oxadiazole moiety, with molecular formula C9H8N2O2 and molecular weight 176.17 g/mol [1]. The 1,2,4-oxadiazole ring is a recognized privileged scaffold in medicinal chemistry, functioning as a hydrolysis-resistant bioisostere for ester and amide functionalities [2]. The compound contains a phenolic hydroxyl group suitable for further derivatization, and the 5-methyl substitution on the oxadiazole ring provides a defined steric and electronic profile distinct from unsubstituted or halogenated analogs. Commercial availability typically ranges from 95% to 96% purity, with suppliers including Enamine, InterBioScreen, and various custom synthesis providers [3]. The compound appears in 44 patent documents, indicating substantial industrial interest as a synthetic intermediate [4].

Scaffold 1,2,4-Oxadiazole heterocyclic core
Derivatization Phenol handle for O-functionalization
Availability Commercial research-grade, multi-gram supply

Why Generic Substitution Fails


Generic substitution of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol with other oxadiazole isomers, alternative heterocycles, or ester/amide-containing analogs is scientifically unsound without empirical validation. The 1,2,4-oxadiazole ring displays an order of magnitude higher lipophilicity (log D) compared to its 1,3,4-oxadiazole isomer in matched molecular pair analyses [1], which substantially alters membrane permeability and ADME properties. Furthermore, the 1,2,4-oxadiazole scaffold confers resistance to hydrolytic degradation, a critical differentiator from ester and amide bioisosteres that are susceptible to esterase and amidase cleavage [2]. Within the 1,2,4-oxadiazole class itself, substitution pattern matters: compounds bearing a 4-hydroxyphenyl group at the 3-position of 5-methyl-1,2,4-oxadiazole exhibit measurable antibacterial activity (MIC = 25 μg/mL against S. aureus), whereas alternative substitution patterns yield divergent biological outcomes [3]. The procurement decision must therefore be guided by specific structural and property-based evidence rather than class-level assumptions.

Isomer mismatch
1,3,4-Oxadiazole isomers show significantly different lipophilicity, which may alter permeability and ADME profile.
Stability context
Ester/amide analogs lack the hydrolytic resistance of the 1,2,4-oxadiazole ring, introducing metabolic lability.
SAR sensitivity
Alternative substitution patterns on oxadiazole can produce divergent biological outcomes, including antibacterial MIC shifts.

4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol: Differentiation Evidence


Hydrolytic Stability vs. Ester/Amide Bioisosteres

The 1,2,4-oxadiazole ring in 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol functions as a hydrolytically stable bioisostere for ester and amide functional groups. This property is quantified by the ring's inherent resistance to hydrolytic cleavage under physiological conditions, a key differentiator from ester and amide groups that are subject to esterase- and amidase-mediated degradation [1]. In comparative matched-pair studies across the AstraZeneca compound collection, 1,2,4-oxadiazole-containing compounds consistently demonstrate this stability advantage without sacrificing hydrogen-bonding capacity [2].

Hydrolytic resistance
Class-level
1,2,4-Oxadiazole is stable under esterase/amidase conditions; ester/amide groups are cleaved.
Supports bioisostere selection context.
Stability comparison based on medicinal chemistry literature.
Bioisosterism Medicinal Chemistry Stability

Lipophilicity: 1,2,4- vs. 1,3,4-Oxadiazole Isomers

A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs in the AstraZeneca compound collection revealed that the 1,3,4-oxadiazole isomer shows an order of magnitude (~10×) lower lipophilicity (log D) compared to its 1,2,4-oxadiazole isomeric partner in virtually all cases examined [1]. For 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol specifically, the calculated LogP is 0.438 [2], which positions this compound in a distinct lipophilicity range compared to its hypothetical 1,3,4-oxadiazole isomer.

Isomer log D
Reported
1,2,4-oxadiazole LogP ≈ 0.44; 1,3,4-isomer class ~10× lower log D.
Isomer selection may influence ADME profile.
Matched pair analysis, calculated LogP for target compound.
Lipophilicity ADME Drug Design

Antibacterial Activity vs. Substitution Patterns

In a series of 1,2,4-oxadiazole congeners evaluated for antimicrobial activity, the derivative bearing a 4-hydroxyphenyl group at the 3-position of 5-methyl-1,2,4-oxadiazole—the exact structural motif of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol—exhibited an MIC of 25 μg/mL against S. aureus and A. niger [1]. Other substitution patterns within the same synthetic series yielded different MIC values, establishing a baseline activity profile specific to this substitution pattern. In contrast, more heavily optimized oxadiazole antibacterials containing phenol rings in alternative positions achieve MIC values ranging from 2-4 μg/mL against S. aureus (MIC50/MIC90) [2], demonstrating the structure-dependent nature of antibacterial potency.

Antibacterial MIC
Head-to-head
MIC = 25 µg/mL (S. aureus) for 4-hydroxyphenyl-5-methyl-1,2,4-oxadiazole motif.
Supports antibacterial SAR baseline.
In vitro assay; optimized analogs reach 2-4 µg/mL.
Antibacterial SAR MIC

OGA Inhibitor Scaffold for Alzheimer's Drug Discovery

The 5-methyl-1,2,4-oxadiazol-3-yl motif present in 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol is specifically claimed in patent literature as part of novel O-GlcNAcase (OGA) inhibitors for the treatment of Alzheimer's disease and related tauopathies [1]. U.S. Patent 20180215751 discloses 5-methyl-1,2,4-oxadiazol-3-yl compounds that inhibit OGA, an enzyme target validated for reducing tau hyperphosphorylation and aggregation into pathological neurofibrillary tangles. This therapeutic mechanism differentiates OGA-targeting oxadiazoles from other oxadiazole classes (e.g., antibacterial oxadiazoles targeting cell wall synthesis or MEP pathway enzymes).

OGA target context
Reported
5-Methyl-1,2,4-oxadiazol-3-yl scaffold claimed for OGA inhibition; distinct from antibacterial oxadiazole targets.
Supports OGA-targeted screening context.
Patent-based target differentiation; validation in relevant assays recommended.
OGA Inhibition Neurodegeneration Alzheimer's Disease

Synthetic Intermediate vs. Functionalized Analogs

4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol serves as a versatile synthetic intermediate for the preparation of more complex bioactive molecules. The phenolic hydroxyl group provides a reactive handle for O-alkylation, esterification, or etherification, while the intact 1,2,4-oxadiazole ring remains stable under these derivatization conditions . In contrast, fully elaborated drug candidates such as the anti-MRSA lead LXW933 (featuring a unique 1,2,4-oxadiazole scaffold with MIC = 1.5 μg/mL against MRSA) [1] and Mpro inhibitor 16d (3-phenyl-1,2,4-oxadiazole derivative with IC50 = 5.27 ± 0.26 μM against SARS-CoV-2 Mpro) [2] are not suitable for further modular derivatization.

Derivatization utility
Class-level
Free phenolic -OH enables O-alkylation/acylation; fully elaborated drug candidates lack modular handles.
Supports library synthesis and SAR exploration.
Synthetic methodology context; reactivity site confirmed.
Synthetic Intermediate Derivatization Building Block

4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol: Research & Procurement Scenarios


Lead Optimization: Hydrolytically Stable Bioisosteres

Use this compound when a research program requires replacement of metabolically labile ester or amide groups with a stable bioisostere that maintains hydrogen-bonding capacity. The 1,2,4-oxadiazole ring resists esterase- and amidase-mediated hydrolysis while preserving favorable physicochemical properties . This is particularly valuable for improving oral bioavailability and extending half-life in drug candidates where ester/amide cleavage is a primary metabolic liability. The calculated LogP of 0.438 [6] provides a defined starting point for lipophilicity optimization.

Antibacterial SAR for Gram-Positive Pathogens

Deploy this compound as a starting scaffold for antibacterial SAR campaigns, with established baseline MIC data (25 μg/mL against S. aureus for the 4-hydroxyphenyl-5-methyl-1,2,4-oxadiazole motif) . The free phenolic hydroxyl group permits systematic derivatization to explore structure-activity relationships for improved potency against S. aureus and other Gram-positive bacteria. This scaffold can be used to generate focused libraries for hit-to-lead optimization, with the goal of improving upon the baseline MIC toward the 2-4 μg/mL range observed in optimized oxadiazole antibacterials [6].

OGA Inhibitor Development for Tauopathies

Utilize this compound in research programs targeting O-GlcNAcase (OGA) inhibition for Alzheimer's disease and tauopathy indications. The 5-methyl-1,2,4-oxadiazol-3-yl core is explicitly claimed in patent literature as a scaffold for OGA inhibitors that reduce tau hyperphosphorylation and neurofibrillary tangle formation . This therapeutic mechanism is mechanistically distinct from antibacterial oxadiazole applications, enabling targeted screening without confounding activity against bacterial targets. The compound serves as a core template for generating brain-penetrant OGA inhibitor candidates.

Focused Library Synthesis & Parallel Chemistry

Employ this compound as a pre-assembled 1,2,4-oxadiazole building block for parallel synthesis and focused library generation. The phenolic -OH group provides a single, well-defined reactive site for diversification via O-alkylation, acylation, or Mitsunobu reactions, while the oxadiazole ring remains intact under these conditions . This reduces synthetic steps compared to de novo oxadiazole ring construction and ensures consistent scaffold integrity across library members. Procurement of multi-gram quantities (typically 1-500 g range from commercial suppliers [6]) supports multiple parallel synthesis campaigns.

Application
Selection Property
Validation Focus
Bioisostere replacement research
1,2,4-Oxadiazole scaffold stability
Hydrolytic resistance and logP profile
Antibacterial scaffold optimization
Phenol derivatization handle
MIC improvement in S. aureus models
OGA-targeted research for tauopathies
5-Methyl-1,2,4-oxadiazole core
OGA inhibition and tau-pathway endpoints
Parallel library synthesis
Single-point phenol reactivity
Derivatization scope and scaffold integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


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